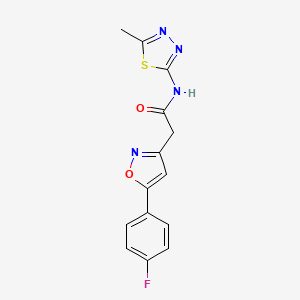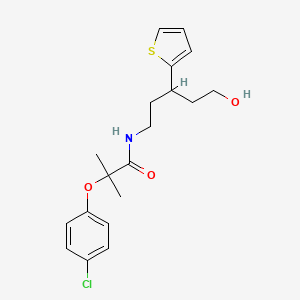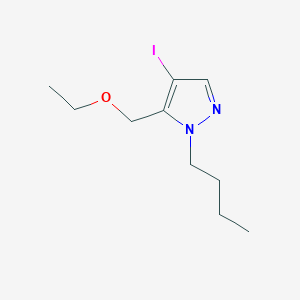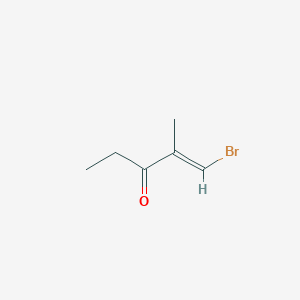![molecular formula C23H16ClFN2O3 B2502718 (Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951934-92-2](/img/structure/B2502718.png)
(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzoxazine derivative, which is a class of heterocyclic compounds known for their applications in the creation of high-performance polymeric materials. Benzoxazines are typically synthesized through the reaction of phenols, formaldehyde, and amines. The specific compound mentioned features a benzofuro[1,3]oxazinone core with a 2-chloro-6-fluorobenzyl group and a pyridin-4-ylmethylene moiety.
Synthesis Analysis
While the provided data does not directly describe the synthesis of the exact compound , it does provide insight into the synthesis of related benzoxazine monomers. For instance, the synthesis of an azopyridine-functionalized benzoxazine monomer (Azopy-BZ) is described, which involves the reaction of paraformaldehyde, aniline, and a diazonium reaction product of 4-aminopyridine with phenol . This process could be analogous to the synthesis of the compound , suggesting that a similar method could be employed, potentially substituting the appropriate aniline derivative and modifying the reaction conditions to incorporate the 2-chloro-6-fluorobenzyl and pyridin-4-ylmethylene groups.
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by the presence of an oxazine ring, which is a six-membered heterocycle containing oxygen and nitrogen atoms. The compound likely exhibits a similar structure, with the benzofuro[1,3]oxazinone core providing a rigid and planar framework that could influence its physical and chemical properties. The presence of the 2-chloro-6-fluorobenzyl and pyridin-4-ylmethylene groups would further modify the electronic distribution and steric hindrance within the molecule.
Chemical Reactions Analysis
Benzoxazine monomers are known for their ability to undergo ring-opening polymerization, which can be catalyzed by basic groups or facilitated by metal-ligand coordination . The azopyridine-functionalized benzoxazine monomer described in the data undergoes polymerization at a lower temperature when blended with zinc perchlorate due to metal-ligand interactions . This suggests that the compound may also participate in similar chemical reactions, potentially engaging in polymerization or other transformations influenced by its substituent groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure and the nature of their substituent groups. The azopyridine-functionalized benzoxazine monomer exhibits photoisomerization and accelerated ring-opening polymerization, leading to enhanced thermal properties when coordinated with zinc cations . The compound , with its chloro and fluoro substituents, may also display unique properties such as thermal stability, reactivity, and potential biological activity, as suggested by the anti-HBV activity of a related compound . The presence of hydrogen bonds in the crystal structure of a similar compound indicates that intermolecular interactions could play a role in stabilizing the material or influencing its behavior .
科学的研究の応用
Encapsulation of Aromatic Molecules
Research on the encapsulation of aromatic molecules within organometallic cages suggests potential applications in materials science and chemistry. Such structures can host various molecules, potentially affecting their stability, reactivity, or optical properties, which could be leveraged for sensors, catalysis, or material science applications (Mattsson et al., 2008).
Two-Photon Absorption Property
The study of π-conjugated dendritic fluorophores, including those containing styrylpyridyl moieties, has revealed significant two-photon absorption properties. This suggests potential applications in optical technologies, including imaging, photodynamic therapy, and the development of optical materials with high nonlinear optical responses (Yan et al., 2007).
Luminescent Coordination Polymers
Luminescent Zn and Cd coordination polymers, including those based on pyridine derivatives, have been synthesized. These materials exhibit strong fluorescence, suggesting applications in light-emitting devices, sensors, and markers for biological imaging (Jiang et al., 2004).
Synthesis and Stereochemistry
Research on the synthesis and stereochemistry of new compounds, including those with complex heterocyclic structures, contributes to the understanding of molecular behaviors and properties. These studies are foundational for the development of new pharmaceuticals, materials, and chemical processes (Jeon & Kim, 1999).
Fluorescent Chemosensors
The development of fluorescent chemosensors for metal ions, based on pyridine derivatives, highlights applications in environmental monitoring, biomedical research, and the development of diagnostic tools. Such chemosensors can selectively detect and differentiate metal ions, such as Zn(2+) from Cd(2+), in various environments (Li et al., 2014).
特性
IUPAC Name |
(2Z)-8-[(2-chloro-6-fluorophenyl)methyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O3/c24-18-2-1-3-19(25)16(18)11-27-12-17-20(29-13-27)5-4-15-22(28)21(30-23(15)17)10-14-6-8-26-9-7-14/h1-10H,11-13H2/b21-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAZJJFWDZLFL-FBHDLOMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)




![N-(4-chlorophenyl)-3-(mesitylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2502646.png)

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)

![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)


![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)